Potassium 4-oxido-2-naphthoate
Description
Potassium 4-oxido-2-naphthoate is a naphthalene-derived compound featuring a carboxylate group at the 2-position and a deprotonated hydroxyl (oxido) group at the 4-position, with potassium as the counterion. Its structure combines aromaticity with ionic functionality, making it soluble in polar solvents and reactive in coordination chemistry.
Properties
Molecular Formula |
C11H6K2O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
dipotassium;4-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O3.2K/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10;;/h1-6,12H,(H,13,14);;/q;2*+1/p-2 |
InChI Key |
GANWXARUZMDRKI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-oxido-2-naphthoate can be synthesized through the reaction of 4-hydroxy-2-naphthoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-naphthoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
2.1. Decarboxylative Halogenation
Decarboxylative halogenation reactions, as described for organic acids, involve the formation of acyl hypohalites (e.g., acyl hypobromites) that decompose to alkyl halides and CO₂ . For Potassium 4-oxido-2-naphthoate, such a reaction could theoretically replace the carboxylate group with a halide (e.g., Br, I) at position 2, forming a halogenated naphthalene derivative. The mechanism would likely follow a radical pathway, as observed in the Hunsdiecker reaction .
Key Mechanistic Steps :
-
Formation of acyl hypohalite : Reaction with Br₂ or I₂ to generate an intermediate.
-
Radical fragmentation : Homolytic cleavage of the hypohalite to form a carbon-centered radical.
-
Halogen incorporation : Reaction of the radical with a halogen donor to yield the alkyl halide.
2.2. Sandmeyer-Type Substitution
The Sandmeyer reaction, used to introduce halogens into aromatic rings, could apply if the compound contains an amino group. For example, diazotization followed by reaction with CuBr would replace an amino group with bromine . While the exact structure of this compound is unclear, analogous naphthoic acid derivatives (e.g., 6-bromo-2-naphthoic acid) undergo this transformation under acidic conditions with Cu(I) halides .
Reaction Conditions :
-
Diazotization : Nitrous acid or sodium nitrite (1–5 molar ratio) at 0–5°C.
Reaction Mechanism Comparison
Research Findings and Limitations
-
Decarboxylative halogenation : The Cristol–Firth reaction (Br₂O formation) and Hunsdiecker pathways are well-documented for acids but less so for naphthoates .
-
Sandmeyer applicability : Successful substitution depends on the presence of directing groups (e.g., amino groups) and acidic conditions .
-
Structural ambiguity : The exact structure of this compound is critical for predicting reactivity. For example, the position of the oxo group (4-oxo vs. 4-oxido) significantly impacts potential reactions.
Scientific Research Applications
Potassium 4-oxido-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of potassium 4-oxido-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern: the 4-oxido group (O⁻) and 2-carboxylate (COO⁻K⁺) create distinct electronic and steric effects. Below is a comparative analysis with analogous compounds:
Table 1: Comparative Properties of Potassium 4-Oxido-2-Naphthoate and Related Compounds
| Compound Name | Substituents | Solubility | Reactivity/Applications | Reference |
|---|---|---|---|---|
| This compound | 4-O⁻, 2-COO⁻K⁺ | High in water | Chelation, pharmaceutical intermediates, surfactants | Inferred |
| 1-Hydroxy-2-naphthoic acid | 1-OH, 2-COOH | Low (acid form) | Limited substitution due to lack of Cl | |
| 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid | 4-Cl, 1-OH, 2-COOH | Moderate (polar solvents) | Electrophilic substitution (Cl site) | |
| Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | 3-OH, 4-azo, sulphonate | High (ionic groups) | Dyes, pigments, coordination chemistry | |
| Methyl 4-methoxy-1-naphthoate | 4-OCH₃, 1-COOCH₃ | Organic solvents | Ester hydrolysis, electron-donating effects | |
| 2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- | 5-OCH₃, 4-OCH₂C₆H₅ | Organic solvents | Enhanced solubility in organics, synthetic intermediates |
Detailed Analysis
Solubility and Ionic Character The potassium salt of 4-oxido-2-naphthoate exhibits high water solubility due to its ionic carboxylate and oxido groups, similar to sulphonate-containing compounds like Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate . In contrast, non-ionic derivatives (e.g., methyl esters or methoxy-substituted naphthoic acids) show preferential solubility in organic solvents .
Reactivity
- The oxido group (O⁻) at the 4-position enhances electron density on the naphthalene ring, facilitating electrophilic aromatic substitution. This contrasts with 4-chloro derivatives, where the chlorine atom acts as an electron-withdrawing group, directing reactivity to specific positions .
- Compared to esterified analogs (e.g., Methyl 4-methoxy-1-naphthoate), the carboxylate group in this compound is more reactive toward acid-base reactions and metal coordination .
Unlike halogenated derivatives (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid), the absence of a chlorine atom reduces toxicity risks, making it suitable for biomedical research .
Biological Activity
Potassium 4-oxido-2-naphthoate, a potassium salt of 4-oxido-2-naphthoic acid, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects : Preliminary research suggests potential anticancer properties, with investigations focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Interaction : The compound may interact with enzymes, acting as an inhibitor or activator, thus affecting biochemical pathways within cells.
The mechanism of action involves binding to specific molecular targets, which alters enzyme activity and influences cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or act on cellular signaling cascades that regulate cell proliferation and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound demonstrated a broader spectrum of activity compared to traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Studies
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
| Cancer Cell Line | Apoptosis Induction (%) |
|---|---|
| MCF-7 (Breast) | 60% |
| HeLa (Cervical) | 45% |
Comparative Analysis with Similar Compounds
This compound can be compared with other naphthoate derivatives such as sodium and lithium salts. The presence of potassium ions affects the solubility and biological reactivity of the compound:
| Compound | Solubility | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| Sodium 4-oxido-2-naphthoate | Moderate | Moderate | Low |
| Lithium 4-oxido-2-naphthoate | Low | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
